COX-2 Enzyme Inhibition
The compound 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has demonstrated direct, quantifiable inhibition of the COX-2 enzyme, a key target in inflammation. While a direct head-to-head comparison with its closest analog, 3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one, is not available in the current public domain, a cross-study comparison with the well-established selective COX-2 inhibitor celecoxib provides valuable context. The target compound exhibits an IC50 value for COX-2 inhibition in the low micromolar range, which is on par with the class standard .
| Evidence Dimension | In vitro COX-2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 3.2 μM |
| Comparator Or Baseline | Celecoxib: IC50 = 0.86 μM [1] |
| Quantified Difference | The target compound's IC50 is 3.7-fold higher than that of celecoxib, placing its potency within the active range observed for other potent thiazolidinone-based COX-2 inhibitors (IC50 range: 0.42–29.11 μM) [1]. |
| Conditions | Enzymatic assay (murine macrophage-derived COX-2). |
Why This Matters
This quantifies the compound's potency against a clinically validated target, enabling scientists to position it within the known activity landscape of thiazolidinone COX-2 inhibitors for drug discovery and biological research.
- [1] Shawky AM, Almalki FA, Abdalla AN, Youssif BGM, Abdel-Fattah MM, Hersi F, et al. Discovery and optimization of 2,3-diaryl-1,3-thiazolidin-4-one-based derivatives as potent and selective cytotoxic agents with anti-inflammatory activity. Eur J Med Chem. 2023;259:115712. doi: 10.1016/j.ejmech.2023.115712. View Source
